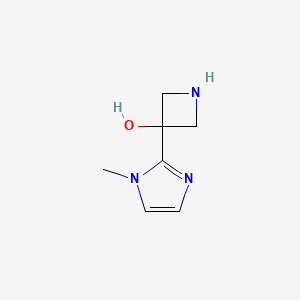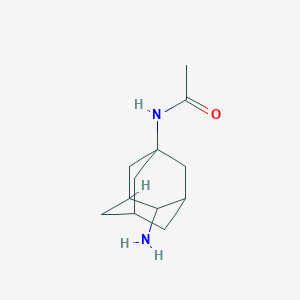
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 1-position, a thiophen-3-ylmethyl group at the N-position, and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the pyrazole derivative with thiophen-3-ylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression.
類似化合物との比較
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.
N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine:
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine: The position of the thiophene group is different, leading to variations in its chemical behavior.
特性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
1-ethyl-N-(thiophen-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-13-7-10(6-12-13)11-5-9-3-4-14-8-9/h3-4,6-8,11H,2,5H2,1H3 |
InChIキー |
HEJLAESXAHKXRA-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




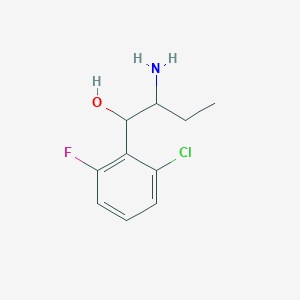
amine](/img/structure/B13248238.png)

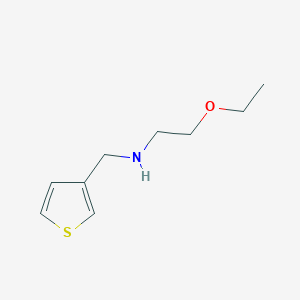
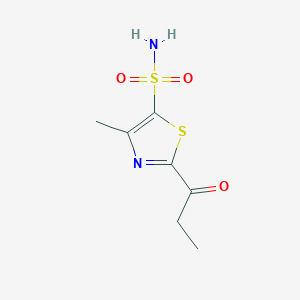

![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)

